(4-Cyano-phenoxy)acetaldehyde
Description
(4-Cyano-phenoxy)acetaldehyde is an aldehyde derivative characterized by a phenoxy group substituted with a cyano (-CN) group at the para position, attached to an acetaldehyde moiety (CH₃CHO). This substituent likely enhances reactivity in nucleophilic additions and alters solubility and boiling points compared to simpler aldehydes. The compound may serve as an intermediate in synthesizing pharmaceuticals, agrochemicals, or polymers, leveraging the cyano group’s prevalence in bioactive molecules .
Properties
Molecular Formula |
C9H7NO2 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
4-(2-oxoethoxy)benzonitrile |
InChI |
InChI=1S/C9H7NO2/c10-7-8-1-3-9(4-2-8)12-6-5-11/h1-5H,6H2 |
InChI Key |
XDJQFEPUJDCOIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
- (4-Cyano-phenoxy)acetaldehyde: Contains a para-cyano-substituted phenoxy group bonded to acetaldehyde. The cyano group is electron-withdrawing, polarizing the aldehyde for enhanced reactivity .
- Phenylacetaldehyde : A simple aromatic aldehyde lacking substituents. Its reactivity is moderate, governed by the neutral phenyl group’s inductive effects .
- 4-Hydroxyphenylacetaldehyde : Features a hydroxyl (-OH) group at the para position. The -OH group is electron-donating, increasing solubility in polar solvents via hydrogen bonding .
- Chlorophenylacetaldehyde isomers : Substituents like chlorine (electron-withdrawing) alter boiling points and chromatographic retention times. For example, 2-(4-chlorophenyl)acetaldehyde has a higher boiling point than unsubstituted phenylacetaldehyde .
Physicochemical Properties
| Property | This compound | Phenylacetaldehyde | 4-Hydroxyphenylacetaldehyde | 2-(4-Chlorophenyl)acetaldehyde |
|---|---|---|---|---|
| Boiling Point | Estimated >100°C* | 195°C | ~220°C (estimated) | 215–230°C |
| Solubility | Low in water; moderate in organic solvents | Low in water; soluble in ethanol, acetone | High in water (due to -OH) | Low in water; soluble in chloroform, benzene |
| Reactivity | High (cyano polarizes aldehyde) | Moderate | Moderate (-OH donates electrons) | High (Cl withdraws electrons) |
Toxicity and Environmental Impact
- This compound: Expected higher toxicity due to the cyano group (known for releasing cyanide under certain conditions) combined with acetaldehyde’s carcinogenicity .
- Acetaldehyde: Classified as a carcinogen; contributes to atmospheric VOCs and indoor pollution .
- Chlorophenylacetaldehydes : Chlorine substituents may increase environmental persistence and bioaccumulation risks .
Research Findings and Analytical Considerations
- Chromatographic Behavior : Substituent position and type significantly impact GC retention times. For example, 2-chloro-2-phenylacetaldehyde elutes faster than para-substituted isomers due to lower boiling points .
- Synthesis Challenges : Electron-withdrawing groups like -CN or -Cl may require controlled reaction conditions to avoid side reactions (e.g., polymerization of acetaldehyde) .
- Stability: this compound is likely less volatile than acetaldehyde but may degrade under UV light or heat, releasing toxic byproducts like HCN .
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